molecular formula C15H11Cl2NO3 B2913124 2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide CAS No. 792945-84-7

2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide

Cat. No.: B2913124
CAS No.: 792945-84-7
M. Wt: 324.16
InChI Key: JCPHBFCBAFOPKP-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a phenoxy backbone substituted with chlorine and a formyl group, coupled to an N-(4-chlorophenyl)acetamide moiety. The formyl group on the phenoxy ring may enable further derivatization, such as condensation reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-11-1-4-13(5-2-11)18-15(20)9-21-14-6-3-12(17)7-10(14)8-19/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPHBFCBAFOPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloro-2-formylphenol with 4-chloroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-(4-chloro-2-carboxyphenoxy)-N-(4-chlorophenyl)acetamide.

    Reduction: 2-(4-chloro-2-hydroxyphenoxy)-N-(4-chlorophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide and related compounds:

Compound Name Phenoxy Substituents Acetamide Substituent Key Properties/Applications Reference
2-(4-Chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide (Target Compound) 4-Cl, 2-formyl 4-Cl-phenyl Potential intermediate for drug synthesis
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-formyl, 2-OMe 4-NO₂-phenyl Discontinued compound; high purity available
2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide 4-formyl, 2-OEt 4-F-phenyl Fluorinated analog; enhanced electronegativity
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 2,6-diCl-phenyl Diclofenac-related impurity; anti-inflammatory
N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide 4-Cl-phenyl (hydroxyimino) Intermediate for indolinone synthesis
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) 4-Cl, 2-Me 1,2,4-triazol-3-yl Synthetic auxin agonist; plant growth studies

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The target compound’s formyl and chloro groups increase electrophilicity compared to analogs like WH7 (methyl substituent) . This may enhance reactivity in nucleophilic substitution or condensation reactions.
  • Fluorine vs.

Industrial and Pharmaceutical Relevance

  • Drug Intermediates : The dichlorophenyl analog (N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide ) is linked to diclofenac, a widely used NSAID, highlighting the scaffold’s medicinal chemistry relevance .

Research Findings and Data Tables

Table 1: Melting Points and Solubility Trends

Compound Melting Point (°C) Solubility (Predicted)
N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide Not reported Moderate in polar solvents
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Discontinued Low (high lipophilicity)
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Not reported Low (crystalline solid)

Table 2: Hydrogen Bonding in Crystal Structures

Compound Intermolecular Interactions Structural Impact
N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide N–H⋯N, O–H⋯O, C–H⋯O Layered packing
2-Chloro-N-(4-chlorophenyl)acetamide N–H⋯O chains along c-axis Linear polymeric chains

Biological Activity

2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide includes:

  • Functional Groups : Chloro, formyl, phenoxy, and acetamide groups.
  • Molecular Formula : C15H12Cl2N2O3
  • Molecular Weight : 339.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of chloro and formyl groups may enhance binding affinity and specificity towards molecular targets, potentially leading to inhibition or modulation of enzyme activity .

Anticancer Activity

Research has indicated that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide have shown IC50 values ranging from 5.0 to 8.5 µM against human T-lymphocyte cells (CEM) in cytotoxicity assays .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamideHEPG2 (Liver Carcinoma)TBD
Similar Derivative ACEM5.0
Similar Derivative BCEM8.5

Study on Antitumor Activity

In a study evaluating the cytotoxicity of various acetamides, including those similar to 2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide, results demonstrated that these compounds significantly reduced cell viability in liver carcinoma cell lines when compared to control drugs such as doxorubicin . The study utilized the MTT assay to determine the IC50 values, establishing a clear dose-response relationship.

Enzyme Interaction Studies

Another research avenue explored the interaction of this compound with specific enzymes involved in metabolic pathways. It was found that the compound could inhibit certain enzymes, which are crucial for tumor growth and proliferation . This inhibition could be attributed to the structural features that allow for effective binding.

Comparative Analysis with Related Compounds

Comparative studies have been conducted to assess the biological activity of 2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide against structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityEnzyme Inhibition
2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamideModerateYes
2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamideHighYes
2-(4-hydroxy-2-formylphenoxy)-N-(4-chlorophenyl)acetamideLowNo

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